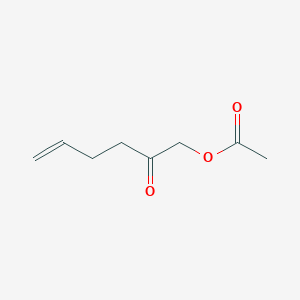
1-Acetoxy-5-hexen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-5-hexen-2-one is an organic compound with the molecular formula C8H12O3. It is a derivative of 5-hexen-2-one, where the hydroxyl group is acetylated. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetoxy-5-hexen-2-one can be synthesized through the acetylation of 5-hexen-2-ol. The process involves the reaction of 5-hexen-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of biocatalysts, such as Rhodococcus erythropolis, has also been explored for the enantioselective reduction of 5-hexen-2-one to 5-hexen-2-ol, which can then be acetylated .
Chemical Reactions Analysis
Types of Reactions
1-Acetoxy-5-hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the acetoxy group can yield 5-hexen-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 5-Hexen-2-ol.
Substitution: Various substituted hexenones depending on the nucleophile used.
Scientific Research Applications
1-Acetoxy-5-hexen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-acetoxy-5-hexen-2-one involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 5-hexen-2-ol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the acetoxy group, which can undergo various transformations under different conditions .
Comparison with Similar Compounds
Similar Compounds
5-Hexen-2-one: The parent compound, which lacks the acetoxy group.
5-Hexen-2-ol: The alcohol derivative of 5-hexen-2-one.
1-Hexen-5-one: A structural isomer with the carbonyl group at a different position.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxohex-5-enyl acetate |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-8(10)6-11-7(2)9/h3H,1,4-6H2,2H3 |
InChI Key |
CFDNBOXHXMAFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
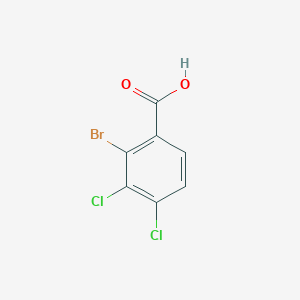
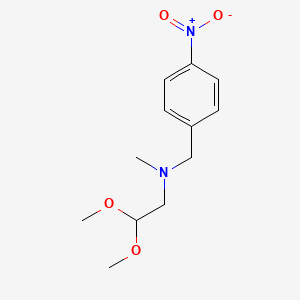
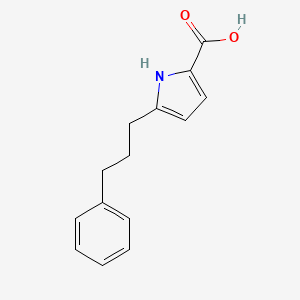
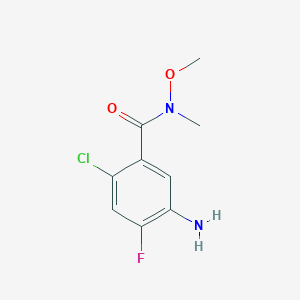
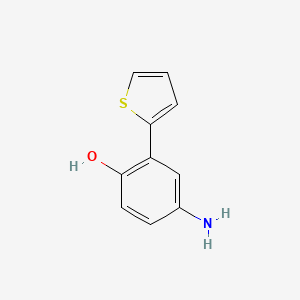
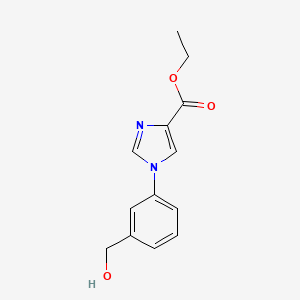
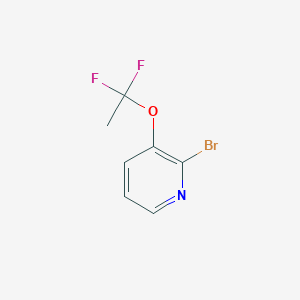
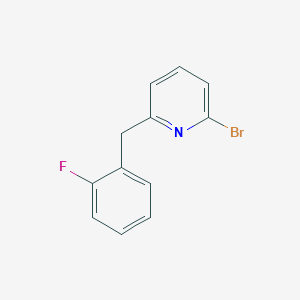
![4-Methoxy[1]benzothieno[3,2-d][1,2,3]triazine](/img/structure/B8446040.png)
![4-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ol](/img/structure/B8446044.png)
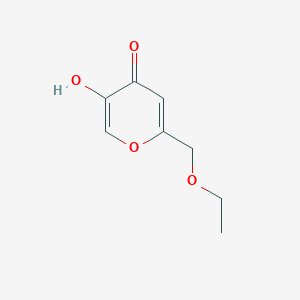
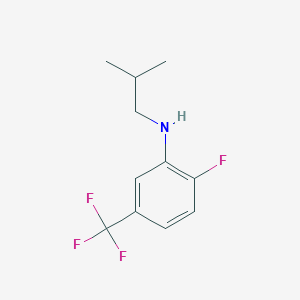
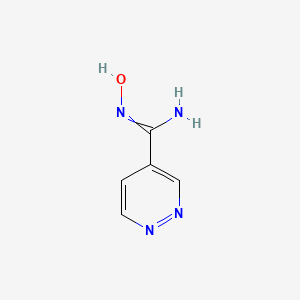
![N-methyl-N-[5-(pyrrolidin-1-yl)pentyl]amine](/img/structure/B8446077.png)
